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Compound of Interest

Compound Name: Citalopram N-oxide

Cat. No.: B026223 Get Quote

Citalopram N-oxide: A Comprehensive Technical
Review
For Researchers, Scientists, and Drug Development Professionals

Introduction
Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed

antidepressant. Its metabolism in the human body leads to the formation of several

metabolites, including Citalopram N-oxide. This technical guide provides a comprehensive

review of the scientific literature on Citalopram N-oxide, focusing on its chemical properties,

metabolic pathway, and analytical determination. While quantitative pharmacokinetic and

pharmacodynamic data for Citalopram N-oxide are limited in published literature, this

document summarizes the available information and provides detailed hypothetical

experimental protocols to guide further research.

Chemical and Physical Properties
Citalopram N-oxide is a metabolite of citalopram formed through the N-oxidation of the tertiary

amine in the dimethylaminopropyl side chain. Its chemical and physical properties are

summarized in the table below.
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Property Value Source

Molecular Formula C₂₀H₂₁FN₂O₂ (Calculated)

Molecular Weight 340.39 g/mol (Calculated)

Chemical Name

1-(3-(dimethylamino)propyl)-1-

(4-fluorophenyl)-1,3-

dihydroisobenzofuran-5-

carbonitrile N-oxide

(IUPAC)

CAS Number 63284-72-0 N/A

Appearance White to off-white solid N/A

Solubility Data Not Available N/A

pKa Data Not Available N/A

LogP Data Not Available N/A

Metabolism and Pharmacokinetics
Citalopram is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP)

enzyme system. The formation of Citalopram N-oxide is a minor metabolic pathway.

Metabolic Pathway
The N-oxidation of citalopram to Citalopram N-oxide is exclusively mediated by the enzyme

CYP2D6.[1] This is one of several metabolic routes for citalopram, which also include N-

demethylation to desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT), and

deamination to a propionic acid derivative.[2]
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Figure 1: Metabolic conversion of Citalopram to Citalopram N-oxide.

Pharmacokinetic Data
Detailed pharmacokinetic parameters for Citalopram N-oxide in human plasma are not readily

available in the scientific literature. Most studies focus on the parent drug, citalopram, and its

major demethylated metabolites. One study that administered radiolabeled citalopram to

healthy male volunteers found that Citalopram N-oxide accounted for approximately 7% of the

total radioactivity recovered in urine over 7 days, indicating it is a minor urinary metabolite.[3]

Table 1: Pharmacokinetic Parameters of Citalopram and its Metabolites
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Parameter Citalopram
Desmethylcital
opram (DCT)

Didesmethylcit
alopram
(DDCT)

Citalopram N-
oxide

Cmax (plasma) Dose-dependent
~50% of

Citalopram

~10% of

Citalopram

Data Not

Available

Tmax (plasma) ~4 hours[2]
Data Not

Available

Data Not

Available

Data Not

Available

AUC (plasma) Dose-dependent
Data Not

Available

Data Not

Available

Data Not

Available

Half-life (t½) ~35 hours[2]
Data Not

Available

Data Not

Available

Data Not

Available

Urinary Excretion
~12-23%

(unchanged)[1]
~5% of dose[2]

Data Not

Available
~7% of dose[3]

Pharmacological Activity
The pharmacological activity of Citalopram N-oxide is considered to be significantly less than

that of the parent compound, citalopram. In vitro studies have shown that citalopram is at least

8 times more potent than its metabolites in the inhibition of serotonin reuptake.[2] This suggests

that Citalopram N-oxide does not contribute significantly to the therapeutic effects of

citalopram.

Table 2: Pharmacodynamic Properties

Target Citalopram (Ki/IC50)
Citalopram N-oxide
(Ki/IC50)

Serotonin Transporter (SERT) High affinity Data Not Available

CYP2D6 Inhibition Weak inhibitor[4] Data Not Available

Other CYP Isozymes

Negligible inhibition of

CYP1A2, 2C9, 2C19, 2E1, and

3A4[5]

Data Not Available
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Experimental Protocols
Hypothetical Synthesis of Citalopram N-oxide
This protocol describes a potential method for the synthesis of Citalopram N-oxide from

citalopram for use as an analytical standard. The procedure is based on general methods for

N-oxidation of tertiary amines.

Materials:

Citalopram hydrobromide

m-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Silica gel for column chromatography

Ethyl acetate

Methanol

Procedure:

Free-basing of Citalopram: Dissolve citalopram hydrobromide in water and adjust the pH to

>10 with a suitable base (e.g., 1M NaOH). Extract the free base into an organic solvent such

as dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium

sulfate, and evaporate the solvent to obtain citalopram free base as an oil.

N-oxidation: Dissolve the citalopram free base in dichloromethane. Cool the solution to 0 °C

in an ice bath. Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise to

the stirred solution.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up: Once the reaction is complete, quench the excess m-CPBA by adding a saturated

solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with

saturated sodium bicarbonate solution and brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate and concentrate under

reduced pressure. Purify the crude product by silica gel column chromatography using a

gradient of methanol in ethyl acetate to isolate Citalopram N-oxide.

Characterization: Confirm the identity and purity of the synthesized Citalopram N-oxide
using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry

(HRMS).
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Figure 2: Synthetic workflow for Citalopram N-oxide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b026223?utm_src=pdf-body-img
https://www.benchchem.com/product/b026223?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantification of Citalopram N-oxide in Human Plasma
by LC-MS/MS
This protocol outlines a general method for the simultaneous quantification of citalopram and

its metabolites, including Citalopram N-oxide, in human plasma using liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation):

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard

solution (e.g., a deuterated analog of citalopram).

Add 300 µL of cold acetonitrile to precipitate the proteins.

Vortex the mixture for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

Liquid Chromatography (LC):

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing

to elute the analytes, followed by a re-equilibration step.

Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS):

Ionization: Electrospray ionization (ESI) in positive mode.

Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions: Specific precursor-to-product ion transitions for citalopram, its

metabolites (including Citalopram N-oxide), and the internal standard would need to be

optimized. For Citalopram N-oxide (m/z 341.1), potential product ions could be

investigated by fragmentation experiments.

3. Data Analysis:

Quantify the concentration of Citalopram N-oxide by constructing a calibration curve using

known concentrations of the synthesized standard.

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted

against the concentration.
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Figure 3: Workflow for quantification of Citalopram N-oxide.
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Conclusion
Citalopram N-oxide is a minor metabolite of citalopram, formed via CYP2D6-mediated N-

oxidation. The available data suggest that it has minimal pharmacological activity and is

excreted in small amounts in the urine. A significant gap exists in the scientific literature

regarding its detailed pharmacokinetic and pharmacodynamic properties. The experimental

protocols provided in this guide offer a starting point for researchers aiming to synthesize and

quantify Citalopram N-oxide, which will be crucial for a more complete understanding of its

role in the overall disposition and effects of citalopram. Further research is warranted to fully

characterize this metabolite and its potential clinical relevance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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